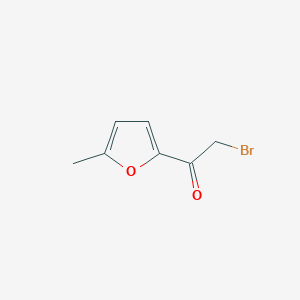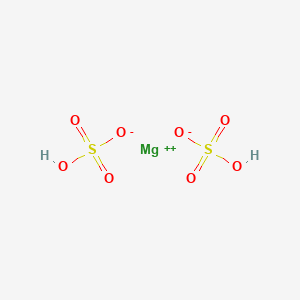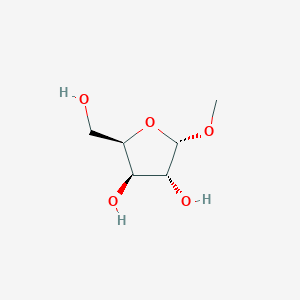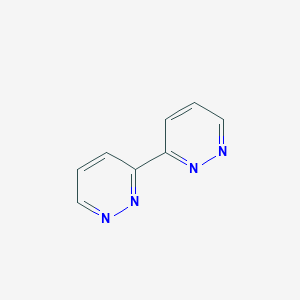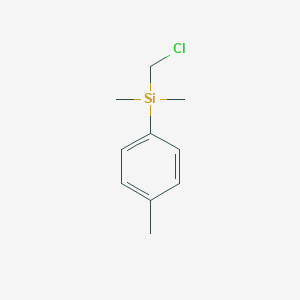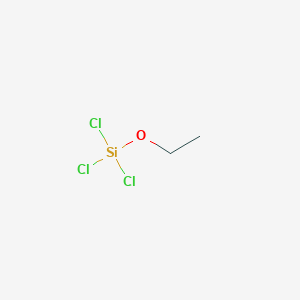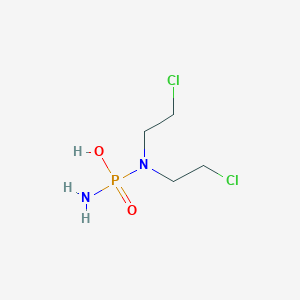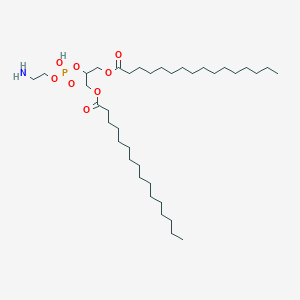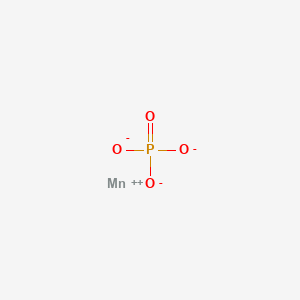
Phosphoric acid, manganese salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, manganese salt is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and environmental remediation. This compound is a commonly used reagent in organic synthesis, and its unique properties make it an attractive candidate for further investigation.
Mechanism of Action
Phosphoric acid, manganese salt exerts its effects through various mechanisms, including the scavenging of reactive oxygen species and the inhibition of pro-inflammatory cytokines. These actions contribute to its potential therapeutic effects in various disease states.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression and the regulation of cellular signaling pathways. These effects are thought to contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
Phosphoric acid, manganese salt has several advantages for use in laboratory experiments, including its stability and solubility in water. However, it also has some limitations, including its potential toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the investigation of phosphoric acid, manganese salt. These include further studies on its potential therapeutic effects in various disease states, as well as its potential applications in environmental remediation and catalysis.
In conclusion, this compound is a compound with significant potential for various applications, including medicine and environmental remediation. Its unique properties and mechanisms of action make it an attractive candidate for further investigation, and future studies may reveal new therapeutic and practical applications for this compound.
Synthesis Methods
Phosphoric acid, manganese salt can be synthesized through various methods, including the reaction of manganese oxide with phosphoric acid or the reaction of manganese carbonate with phosphoric acid. The resulting product is a white crystalline solid that is soluble in water.
Scientific Research Applications
Phosphoric acid, manganese salt has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
properties
CAS RN |
10124-54-6 |
|---|---|
Molecular Formula |
MnO4P- |
Molecular Weight |
149.909 g/mol |
IUPAC Name |
manganese(2+);phosphate |
InChI |
InChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-3 |
InChI Key |
CPSYWNLKRDURMG-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Mn+2] |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Mn+2] |
Other CAS RN |
10124-54-6 |
physical_description |
Liquid |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



